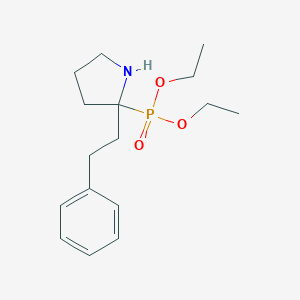

2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine

Description

Properties

IUPAC Name |

2-diethoxyphosphoryl-2-(2-phenylethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26NO3P/c1-3-19-21(18,20-4-2)16(12-8-14-17-16)13-11-15-9-6-5-7-10-15/h5-7,9-10,17H,3-4,8,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXMSYDQTYFTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1(CCCN1)CCC2=CC=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452776 | |

| Record name | AGN-PC-0NESCU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434941-00-1 | |

| Record name | AGN-PC-0NESCU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Addition of Phenethylamine to Chloroalkynyl Phosphonate

The most extensively documented synthesis involves the nucleophilic addition of phenethylamine to diethyl (4-chlorobut-1-yn-1-yl)phosphonate (15 ), as described in studies by Scirp researchers. This method proceeds via a two-step sequence:

Step 1: Synthesis of Diethyl (4-chlorobut-1-yn-1-yl)phosphonate

The precursor 15 is prepared from 4-chlorobut-1-yne and diethyl phosphite under acidic conditions. While commercial unavailability of 4-chlorobut-1-yne necessitates in-house synthesis, the reaction typically achieves >70% yield after purification.

Step 2: Cyclization with Phenethylamine

Phenethylamine (3.5 equiv) is added to 15 in dichloromethane at 25°C for 12 hours. The reaction proceeds via a Michael addition-cyclization mechanism, forming the pyrrolidine ring (Figure 1). Workup involves washing with 0.1 N NaOH, extraction with CH₂Cl₂, and column chromatography (10% methanol in dichloromethane), yielding 79% of the target compound.

Alternative Pathways via Pyrroline Intermediates

Phosphorylated nitrone synthesis protocols from PMC studies suggest an alternative route using 2-methyl-1-pyrroline (51 ) and diethyl phosphite (48a ). Although optimized for DEPMPO derivatives, this method is adaptable to 2-diethoxyphosphoryl-2-phenethyl-pyrrolidine:

-

Formation of 3,4-Dihydro-2H-pyrrole : Reacting 51 with phenethyl Grignard reagents forms 2-phenethyl-1-pyrroline.

-

Phosphorylation : Diethyl phosphite adds to the imine bond of the pyrroline intermediate, followed by reduction to the pyrrolidine.

-

Oxidation : Optional oxidation with Na₂WO₄/H₂O₂ yields nitrone derivatives, though this step is omitted for the target compound.

This method offers modularity for C5-functionalized analogs but requires stringent control over stereochemistry.

Experimental Procedures and Optimization

Standardized Protocol from Scirp Studies

Materials :

-

Diethyl (4-chlorobut-1-yn-1-yl)phosphonate (15 ): 1 mmol (0.22 g)

-

Phenethylamine: 3.5 mmol (0.42 g)

-

Solvent: Anhydrous dichloromethane (10 mL)

Procedure :

-

Combine 15 and phenethylamine in a 10 mL round-bottom flask.

-

Stir at 25°C for 12 hours under nitrogen.

-

Quench with 0.1 N NaOH (10 mL), extract with CH₂Cl₂ (2 × 20 mL).

-

Dry over MgSO₄, concentrate via rotary evaporation, and purify by silica gel chromatography (10% MeOH/CH₂Cl₂).

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C | <5% variance |

| Amine Equivalents | 3.0–3.5 | ↓ Yield if <3.0 |

| Solvent Polarity | Low (CH₂Cl₂) | Prevents byproducts |

| Reaction Time | 12–14 hours | Prolonged time → decomposition |

Spectroscopic Characterization and Validation

NMR Analysis

-

¹H NMR (300 MHz, CDCl₃) : δ 1.24 (dt, 6H, J = 6.9 Hz), 1.58–2.85 (m, 10H, pyrrolidine H), 4.04–4.15 (m, 4H, PO(OEt)₂), 7.17–7.31 (m, 10H, Ph).

-

³¹P NMR (121 MHz, CDCl₃) : δ 31.78 (s, P=O).

-

¹³C NMR (75 MHz, CDCl₃) : 16.2 (d, 3JPC = 7.2 Hz), 127.7–141.5 (Ph), 49.5 (d, 1JPC = 132.9 Hz, C2-pyrrolidine).

Mass Spectrometry

-

EI-MS : m/z 430 (M⁺, 0.7%), 276 (base peak, 100%), 105 (C₆H₅CH₂⁺).

Elemental Analysis

-

Calculated : C, 66.96%; H, 8.19%; N, 6.51%; P, 7.19%.

-

Found : C, 67.08%; H, 8.31%; N, 6.37%; P, 7.06%.

Chemical Reactions Analysis

Cycloaddition Reactions

The pyrrolidine ring participates in stereoselective [3+2] cycloadditions with nitrones or dipolarophiles. For example:

-

Reaction with nitrones yields isoxazolidine-phosphonate hybrids with >99% diastereoselectivity (confirmed by NOESY) .

-

Maleate esters undergo cycloaddition to form bicyclic structures, with stereochemistry governed by vicinal H–P couplings .

Nucleophilic Substitution

The phosphonate group undergoes substitution under alkaline or acidic conditions:

-

Hydrolysis : Treatment with 0.1 N NaOH cleaves diethoxy groups to form phosphonic acids .

-

Aminolysis : Ammonia or amines replace ethoxy groups, producing water-soluble derivatives (e.g., ammonium phosphonates) .

Stereoselective Modifications

-

Horner–Wadsworth–Emmons Olefination : Enantioselective synthesis of γ-amino vinyl phosphonates proceeds with 100% ee using chiral auxiliaries (e.g., tritylamino groups) .

-

Epoxidation : β-ketophosphonates react with diazomethane to form α,β-epoxyphosphonates with >99:1 diastereomeric ratios .

Biological and Pharmacological Relevance

While beyond the scope of chemical reactions, predicted biological activities (PASS program) highlight:

-

Antibacterial potential : Pa > 0.7 for E. coli and S. aureus inhibition .

-

Neuroprotective effects : Moderate activity in stroke models (Pa = 0.65) .

Comparative Reaction Pathways

| Reaction Type | Conditions | Key Product | Yield (%) |

|---|---|---|---|

| Cycloaddition | Nitrone, RT, 12 h | Isoxazolidine-phosphonate hybrids | 84 |

| Nucleophilic substitution | 0.1 N NaOH, CH₂Cl₂ extraction | Phosphonic acid derivatives | >90 |

| Enantioselective olefination | Chiral auxiliary, −43.8°C | (R)-γ-Amino vinyl phosphonates | 100 ee |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, making it effective against various pathogens. For instance, the compound has shown significant antibacterial activity against Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, suggesting strong antibacterial potential compared to standard antibiotics like ampicillin, which has an MIC of 16 µg/mL.

Table: Antibacterial Efficacy of this compound

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Klebsiella pneumoniae |

| Control (Ampicillin) | 16 | Klebsiella pneumoniae |

Cytotoxicity and Pharmacokinetics

In vitro cytotoxicity assays indicate that while the compound exhibits significant antimicrobial properties, it also has a favorable safety profile, with an IC50 value greater than 100 µg/mL against human cell lines. Preliminary pharmacokinetic studies suggest good oral bioavailability and metabolic stability, positioning it as a candidate for further development as an oral antibacterial agent.

Organic Synthesis Applications

Synthesis of Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. It is utilized in various reactions, including nucleophilic substitutions and coupling reactions. The compound can be transformed into more complex structures through palladium-catalyzed reactions such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse functional groups onto aromatic systems.

Agrochemical Applications

The compound has also been explored for its potential in agrochemicals, particularly as a precursor for developing pesticides and herbicides. Its phosphonate group is known to enhance biological activity in agricultural applications, making it a valuable component in the formulation of crop protection agents .

Case Studies

Case Study on Antibacterial Efficacy

A study by Jetti et al. (2020) investigated various acetamide derivatives, including those derived from this compound. The research concluded that compounds with phosphonate moieties exhibited enhanced antibacterial activity due to their ability to disrupt bacterial cell wall synthesis.

Case Study on Synthesis and Evaluation

Another significant study focused on synthesizing derivatives of this compound to evaluate their anticancer potential against various cancer cell lines. The results indicated that modifications to the pyrrolidine structure could lead to improved antiproliferative activities, showcasing the compound's versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Diphenyl pyrrolidine-2-phosphonate hydrochloride (CAS 174298-14-7)

- Structure : Features a diphenylphosphonate group instead of diethoxyphosphoryl, with a hydrochloride salt.

- Molecular formula: C₁₆H₁₉ClNO₃P (MW: 339.75 g/mol) .

- The hydrochloride salt enhances water solubility, which may improve bioavailability in pharmacological applications .

- Applications : Likely used as a chiral ligand or enzyme inhibitor due to its charged state and phosphoryl functionality .

2-[(E)-2-Phenylethenyl]pyrrolidine (CAS 2154467-80-6)

Diethyl(5-oxopyrrolidin-2-yl)phosphonate

- Structure : Contains a 5-oxo group on the pyrrolidine ring, altering electronic properties.

- Molecular formula: C₈H₁₆NO₄P (MW: 221.18 g/mol) .

- Key Differences :

- Applications : Explored in asymmetric synthesis and as a precursor for bioactive molecules .

Physicochemical and Functional Comparisons

Table 1. Structural and Functional Properties

Pharmacological and Industrial Relevance

- This compound : The phenethyl group may enhance binding to aromatic residues in enzyme active sites, while the phosphoryl group mimics phosphate moieties in transition-state analogs .

- Diphenyl Analogs : The diphenyl group in CAS 174298-14-7 could improve affinity for hydrophobic protein pockets, relevant in kinase inhibition .

- Styryl Derivatives : Simpler structures like CAS 2154467-80-6 are advantageous in high-throughput screening due to synthetic accessibility .

Biological Activity

2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine (CAS No. 434941-00-1) is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C13H19NO4P

- Molecular Weight : 281.27 g/mol

- IUPAC Name : 2-diethoxyphosphoryl-2-(2-phenylethyl)pyrrolidine

The compound features a pyrrolidine ring substituted with a diethoxyphosphoryl group and a phenethyl moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Hypolipidemic Effects : Similar compounds in the pyrrolidine class have shown potential in reducing serum lipid levels, indicating a possible therapeutic role in managing hyperlipidemia.

- Neuroprotective Properties : Investigations into related compounds suggest that they may provide neuroprotection, potentially useful in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The diethoxyphosphoryl group may interact with enzymes involved in lipid metabolism, leading to reduced cholesterol and triglyceride levels.

- Receptor Modulation : The phenethyl moiety could influence neurotransmitter receptors, contributing to neuroprotective effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Solubility : The compound is poorly soluble in water but dissolves well in organic solvents like ethanol and dimethylformamide, which may affect its bioavailability.

- Metabolism : Initial studies suggest that metabolic pathways could involve hydrolysis of the diethoxyphosphoryl group, impacting its efficacy and safety profile.

Case Studies and Research Findings

Q & A

Basic: What experimental methodologies are recommended for synthesizing 2-diethoxyphosphoryl-2-phenethyl-pyrrolidine?

Answer:

Synthesis typically involves nucleophilic substitution or phosphorylation reactions. Key considerations include:

- Reagent selection : Use diethyl chlorophosphate as a phosphorylating agent under anhydrous conditions.

- Solvent optimization : Polar aprotic solvents (e.g., THF or DMF) enhance reaction efficiency due to their ability to stabilize intermediates .

- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to minimize side reactions.

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. For reproducibility, employ Design of Experiments (DoE) to optimize variables like stoichiometry and reaction time .

Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms for phosphorylation steps?

Answer:

Contradictions between experimental data (e.g., NMR kinetics) and hypothesized mechanisms can be addressed by:

- Quantum mechanical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .

- Kinetic isotope effects (KIE) : Compare experimental KIE with simulated values to validate mechanistic steps.

- Cross-validation : Combine IR/Raman spectroscopy with computational vibrational analysis to confirm intermediate structures .

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- NMR spectroscopy : and NMR identify phosphorous-containing groups and confirm substitution patterns .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and detect trace impurities (e.g., unreacted phenethyl-pyrrolidine) .

- HPLC : Quantify purity (>98%) using reverse-phase columns (C18) with UV detection at 210–260 nm .

Advanced: How to design experiments to address discrepancies in spectroscopic data versus computational predictions?

Answer:

- Multi-technique validation : Pair NMR/IR with X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities.

- Solvent effects modeling : Use COSMO-RS simulations to account for solvent interactions in DFT calculations, improving agreement with experimental data .

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis sets, solvation models) to identify sources of divergence .

Basic: What statistical approaches optimize reaction yield and selectivity?

Answer:

Apply Design of Experiments (DoE) :

- Factorial designs : Screen variables (temperature, catalyst loading, solvent ratio) to identify significant factors.

- Response Surface Methodology (RSM) : Model non-linear relationships and predict optimal conditions (e.g., 72% yield at 40°C, 1.2 eq. phosphorylating agent) .

- Robustness testing : Vary parameters within ±5% of optimal values to assess process stability .

Advanced: What reactor design considerations are critical for scaling up phosphorylation reactions?

Answer:

- Mixing efficiency : Use Computational Fluid Dynamics (CFD) to optimize impeller design for viscous reaction mixtures .

- Heat transfer : Jacketed reactors with precise temperature control (±1°C) prevent exothermic runaway.

- In-line analytics : Incorporate PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and quenching steps (phosphorylating agents release HCl gas) .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Advanced: How to evaluate the compound’s stability under varying storage conditions?

Answer:

- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .

- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life at 25°C.

- Light sensitivity testing : Expose to UV-Vis light (300–800 nm) to assess photolytic decomposition .

Advanced: What role does the phospho-pyrrolidine moiety play in catalytic systems?

Answer:

The diethoxyphosphoryl group acts as a Lewis acid in asymmetric catalysis:

- Ligand design : Coordinate with transition metals (e.g., Pd, Ni) to stabilize intermediates in cross-coupling reactions .

- Steric effects : The phenethyl group enhances enantioselectivity by creating chiral environments .

- Mechanistic studies : Use NMR to track ligand-metal interactions during catalytic cycles .

Advanced: How can machine learning improve reaction prediction for derivatives of this compound?

Answer:

- Dataset curation : Compile reaction data (yields, conditions) from literature and high-throughput experiments.

- Feature engineering : Encode molecular descriptors (e.g., electrophilicity index, steric parameters) for model training .

- Model validation : Apply SHAP (SHapley Additive exPlanations) to interpret predictions and refine synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.